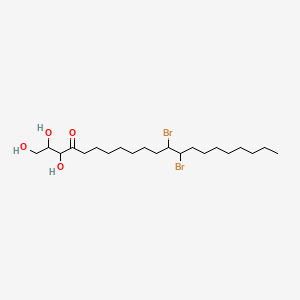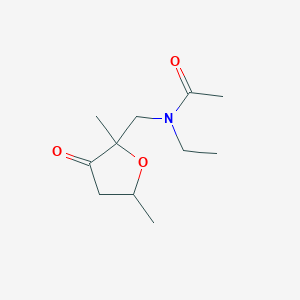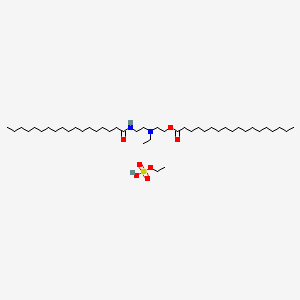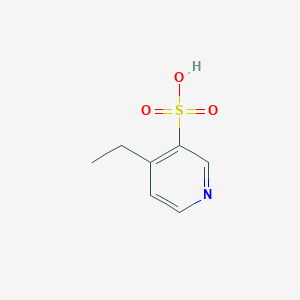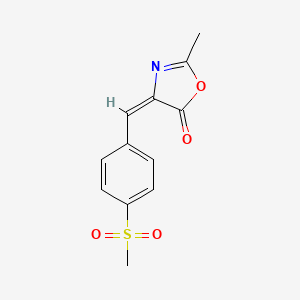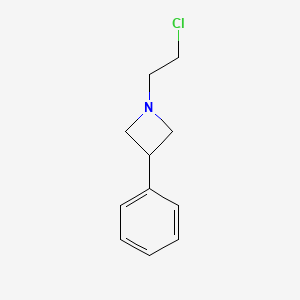
1-(2-Chloroethyl)-3-phenylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-phenylazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a chloroethyl group and a phenyl group attached to the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-phenylazetidine typically involves the reaction of 3-phenylazetidine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-3-phenylazetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 1-(2-ethyl)-3-phenylazetidine.
科学研究应用
1-(2-Chloroethyl)-3-phenylazetidine has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-3-phenylazetidine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging the DNA of cancer cells.
相似化合物的比较
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.
1-(2-Chloroethyl)pyrrolidine: Studied for its potential biological activities.
Bis(2-chloroethyl)sulfide: A well-known chemical warfare agent.
Uniqueness: 1-(2-Chloroethyl)-3-phenylazetidine stands out due to its unique combination of a chloroethyl group and a phenyl group attached to the azetidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it an important building block in organic synthesis and a promising candidate for therapeutic applications. Continued research into its properties and applications will likely uncover even more uses for this intriguing compound.
属性
CAS 编号 |
7215-12-5 |
|---|---|
分子式 |
C11H14ClN |
分子量 |
195.69 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-phenylazetidine |
InChI |
InChI=1S/C11H14ClN/c12-6-7-13-8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI 键 |
GVPOZUFTHSWHIV-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1CCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


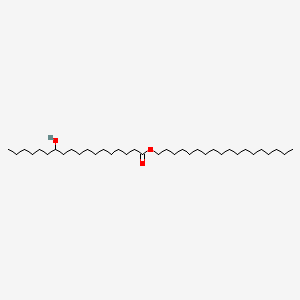
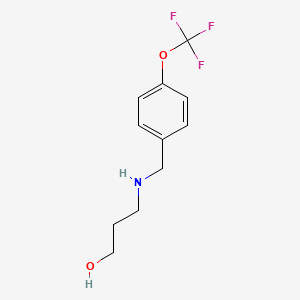
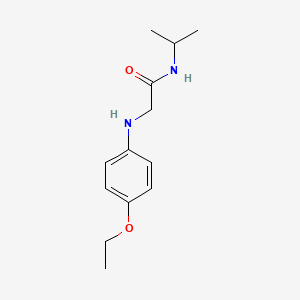
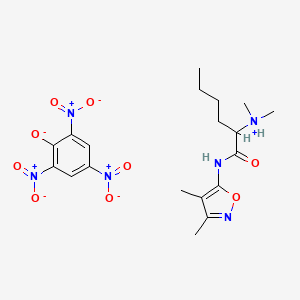
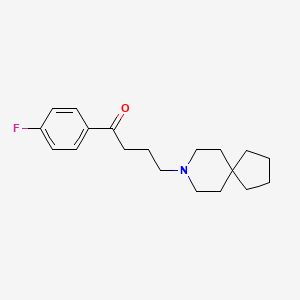
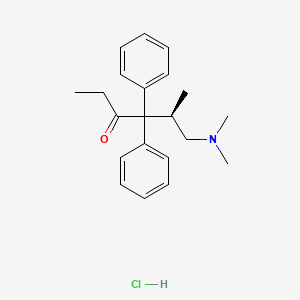
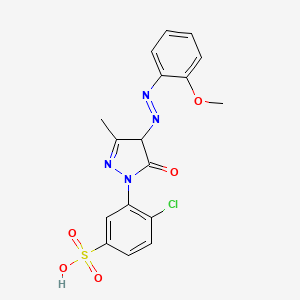

![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2-methyl-, monohydrochloride](/img/structure/B13776307.png)
